molecular formula C7H9N3O2 B2359269 3-Cyclobutyl-4-nitro-1H-pyrazole CAS No. 1374830-12-2

3-Cyclobutyl-4-nitro-1H-pyrazole

Cat. No.: B2359269
CAS No.: 1374830-12-2
M. Wt: 167.168
InChI Key: VJQZQCPFSQEIGU-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms at positions 1 and 2, a cyclobutyl group at position 3, and a nitro group at position 4. This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form cyclobutyl hydrazone, which is then subjected to nitration using nitric acid to introduce the nitro group at position 4. The reaction conditions often involve:

    Temperature: Moderate temperatures (50-70°C) to facilitate cyclization.

    Solvent: Polar solvents like ethanol or acetic acid.

    Catalysts: Acidic catalysts such as sulfuric acid to promote nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-Cyclobutyl-4-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as dyes and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The cyclobutyl group may enhance the compound’s binding affinity to its target, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    3-Cyclobutyl-4-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.

    3-Cyclobutyl-4-chloro-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-Cyclobutyl-4-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in synthetic chemistry. Additionally, the combination of the cyclobutyl and nitro groups may enhance the compound’s pharmacological properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

5-cyclobutyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-10(12)6-4-8-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQZQCPFSQEIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374830-12-2
Record name 3-cyclobutyl-4-nitro-1H-pyrazole
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